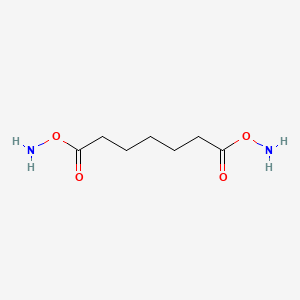
tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基2-(2-甲基吡啶-3-基)吡咯烷-1-羧酸酯是一种杂环化合物,其特征在于吡咯烷环被叔丁基酯基和2-甲基吡啶-3-基取代。这种化合物通常用作有机合成的构建块,并在科学研究的各个领域都有应用。
准备方法
合成路线和反应条件
叔丁基2-(2-甲基吡啶-3-基)吡咯烷-1-羧酸酯的合成通常涉及在特定条件下将2-甲基-3-吡啶羧酸与叔丁基1-吡咯烷羧酸酯反应。 该反应通常在偶联剂(如N,N'-二环己基碳二亚胺(DCC))和催化剂(如4-二甲基氨基吡啶(DMAP))的存在下进行,以促进酯化过程 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化反应器、连续流动系统以及严格的质量控制措施,以确保高纯度和产量。
化学反应分析
反应类型
叔丁基2-(2-甲基吡啶-3-基)吡咯烷-1-羧酸酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入官能团,如羟基或羰基。
还原: 还原反应可用于修饰吡啶环或酯基。
取代: 亲核取代反应可以在吡啶环或吡咯烷环上发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 还原剂如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 通常被使用。
取代: 卤代烷烃或酰氯等试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羟基化或羰基化的衍生物,而还原可以产生醇或胺。
科学研究应用
叔丁基2-(2-甲基吡啶-3-基)吡咯烷-1-羧酸酯在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子的构建块。
生物学: 该化合物可用于研究酶的相互作用,并作为生物化学测定中的配体。
工业: 该化合物用于生产特种化学品和材料。
作用机制
叔丁基2-(2-甲基吡啶-3-基)吡咯烷-1-羧酸酯的作用机制涉及它与特定分子靶标的相互作用。吡啶环可以参与π-π堆积相互作用,而吡咯烷环可以与靶分子形成氢键。这些相互作用可以调节酶或受体的活性,从而导致各种生物效应。
相似化合物的比较
类似化合物
- 叔丁基3-(2-甲氧基-5-甲基吡啶-3-基)吡咯烷-1-羧酸酯
- 叔丁基2-(羟甲基)吡咯烷-1-羧酸酯
- 叔丁基2-甲基吡咯烷-1-羧酸酯
独特性
叔丁基2-(2-甲基吡啶-3-基)吡咯烷-1-羧酸酯因其特定的取代模式而具有独特性,这种模式赋予其独特的化学和生物学特性。 2-甲基吡啶-3-基的存在增强了其与生物靶标相互作用的能力,使其成为药物化学和药物发现中的一种有价值的化合物 .
属性
IUPAC Name |
tert-butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-12(7-5-9-16-11)13-8-6-10-17(13)14(18)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQQZRNNOJJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)


![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)


![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
